molecular formula C8H11NO2 B1343785 2-(2-Aminoethyl)benzene-1,4-diol CAS No. 21581-41-9

2-(2-Aminoethyl)benzene-1,4-diol

Cat. No. B1343785
CAS RN: 21581-41-9
M. Wt: 153.18 g/mol
InChI Key: XYMGUIWNLBMCIF-UHFFFAOYSA-N
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Description

“2-(2-Aminoethyl)benzene-1,4-diol” is also known as Dopamine . It’s a catecholamine, which means it has a catechol nucleus and is a precursor to norepinephrine (noradrenaline) and then epinephrine (adrenaline) in the biosynthetic pathways for these neurotransmitters .


Synthesis Analysis

Dopamine is a derivative of the amino acid tyrosine. Tyrosine is modified by tyrosine hydroxylase to form DOPA. This is a very important step in the formation of Dopamine and is called the rate limiting step. DOPA decarboxylase then removes carbon dioxide from DOPA to form dopamine .


Molecular Structure Analysis

The molecular formula of Dopamine is C8H11NO2 . It has two hydroxyl groups bonded to a benzene ring in a para position .


Chemical Reactions Analysis

Dopamine serves as a precursor to norepinephrine and epinephrine. Once the catecholamines like Dopamine, Norepinephrine and Epinephrine are formed they are packaged in granulated vesicles to be transmitted across the synapse in response to a stimuli .


Physical And Chemical Properties Analysis

Dopamine is a white granular solid with a melting point of 128 °C (401 K) and solubility in water of 60.0 g/100 mL .

Safety And Hazards

Dopamine is harmful if swallowed and causes skin irritation. It also causes serious eye irritation and may cause respiratory irritation .

Relevant Papers I found a paper titled “Dopamine Biochemistry” which provides a comprehensive overview of Dopamine’s biochemistry, including its synthesis, biological function, and role in diseases . Another paper titled “Spectrophotometric Determination of Dopamine hydrochloride in Pharmaceutical, Banana, urine and Serum Samples by Potassium Ferricyanide-Fe(iii)” discusses a method to determine dopamine hydrochloride using potassium ferricyanide-Fe(III) by spectrophotometry .

properties

IUPAC Name

2-(2-aminoethyl)benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5,10-11H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMGUIWNLBMCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620978
Record name 2-(2-Aminoethyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)benzene-1,4-diol

CAS RN

21581-41-9
Record name 2-(2-Aminoethyl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Jiang, Y Chen, S Wang - The Journal of Organic Chemistry, 2022 - ACS Publications
The total synthesis of marine alkaloids cystodytins A–K has been accomplished in five to six steps starting from commercially available compounds. The highlights of the synthesis …
Number of citations: 3 pubs.acs.org

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